molecular formula C6H3Cl4NO B1522472 2-Chloro-5-(trichloromethoxy)pyridine CAS No. 1221171-73-8

2-Chloro-5-(trichloromethoxy)pyridine

Cat. No. B1522472
CAS RN: 1221171-73-8
M. Wt: 246.9 g/mol
InChI Key: AMSAWBIDWYQHBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-5-(trichloromethoxy)pyridine, also known as 2C5TMP, is an organochlorine compound with a wide range of applications in the scientific research field. It is a colorless, crystalline solid that is soluble in organic solvents and has a pungent odor. 2C5TMP is a versatile compound that can be used in a variety of laboratory experiments, including synthetic organic chemistry, biochemistry, and pharmacology.

Scientific Research Applications

Agrochemical Industry

2-Chloro-5-(trichloromethoxy)pyridine: is a key intermediate in the synthesis of crop protection products. Its derivatives are used extensively in the development of pesticides . The compound’s unique physicochemical properties contribute to the efficacy of these agrochemicals in protecting crops from pests.

Pharmaceutical Research

In pharmaceuticals, this compound serves as a precursor in the synthesis of various active pharmaceutical ingredients (APIs). The trifluoromethylpyridine (TFMP) moiety, to which this compound is related, is found in several market-approved pharmaceutical products and many that are currently undergoing clinical trials .

Veterinary Medicine

Similar to its applications in human pharmaceuticals, 2-Chloro-5-(trichloromethoxy)pyridine derivatives are also utilized in veterinary medicine. These compounds are incorporated into treatments due to their biological activity, which is derived from the combination of fluorine’s unique properties and the pyridine ring .

Organic Synthesis

This compound is employed as a model substrate in organic synthesis research. It is particularly useful for investigating regioexhaustive functionalization, which is a method to selectively introduce functional groups into specific regions of a molecule .

properties

IUPAC Name

2-chloro-5-(trichloromethoxy)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl4NO/c7-5-2-1-4(3-11-5)12-6(8,9)10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMSAWBIDWYQHBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1OC(Cl)(Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl4NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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